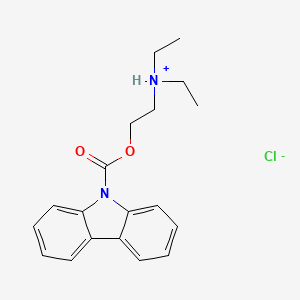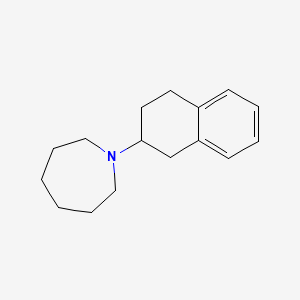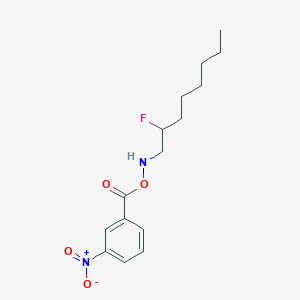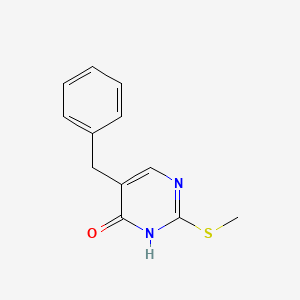![molecular formula C40H24N2Na2O16S4 B13784873 Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)
Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate is a complex organic compound with a molecular formula of C40H24N2Na2O16S4 and a molecular weight of 962.86 g/mol This compound is known for its unique structure, which includes a quinoline moiety fused with an indandione and sulfonate groups
準備方法
The synthesis of disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate involves multiple steps, typically starting with the preparation of the quinoline and indandione intermediates. These intermediates are then subjected to sulfonation reactions to introduce the sulfonate groups. The final step involves the neutralization of the sulfonic acid groups with sodium hydroxide to form the disodium salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, leading to various biological effects. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with biological molecules . The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes and disrupt cellular processes.
類似化合物との比較
Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate can be compared with other similar compounds, such as:
Disodium 2-naphthyl-1,3-dioxoindandisulfonate: Similar structure but with a naphthalene moiety instead of quinoline.
Disodium 2-phenyl-1,3-dioxoindandisulfonate: Contains a phenyl group instead of quinoline.
Disodium 2-pyridyl-1,3-dioxoindandisulfonate: Features a pyridine ring instead of quinoline.
The uniqueness of this compound lies in its quinoline moiety, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C40H24N2Na2O16S4 |
|---|---|
分子量 |
962.9 g/mol |
IUPAC名 |
disodium;2-benzo[f]quinolin-3-yloxysulfonyl-1,3-benzodioxole-2-sulfonate |
InChI |
InChI=1S/2C20H13NO8S2.2Na/c2*22-30(23,24)20(27-17-7-3-4-8-18(17)28-20)31(25,26)29-19-12-10-15-14-6-2-1-5-13(14)9-11-16(15)21-19;;/h2*1-12H,(H,22,23,24);;/q;;2*+1/p-2 |
InChIキー |
HQNBSEXIKIAREJ-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)OS(=O)(=O)C4(OC5=CC=CC=C5O4)S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)OS(=O)(=O)C4(OC5=CC=CC=C5O4)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


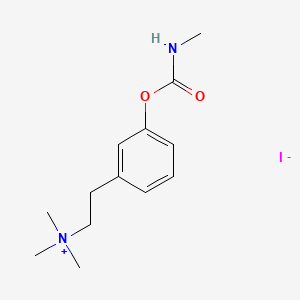

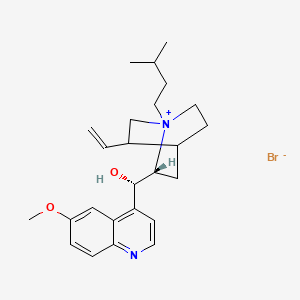
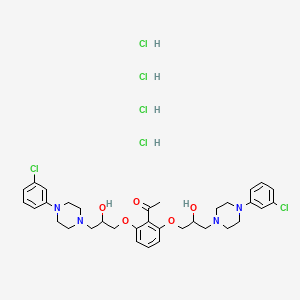
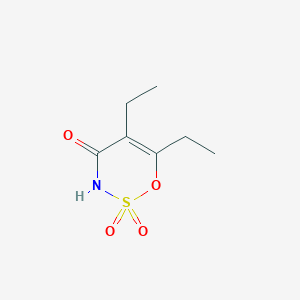
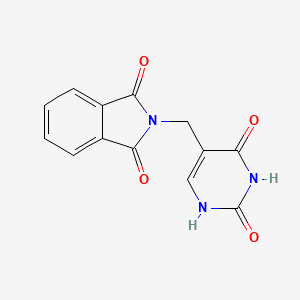
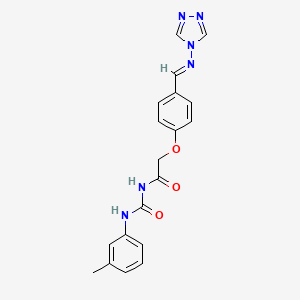
![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)

